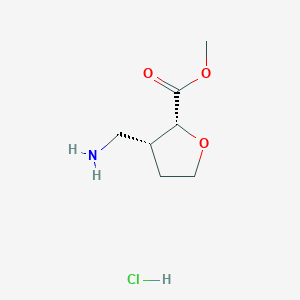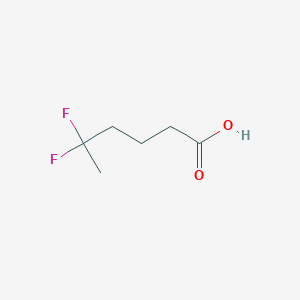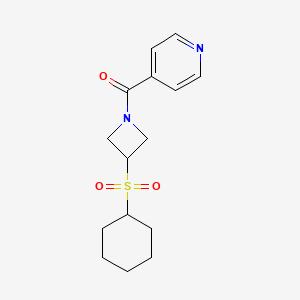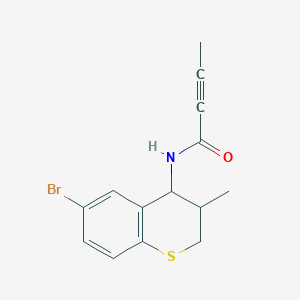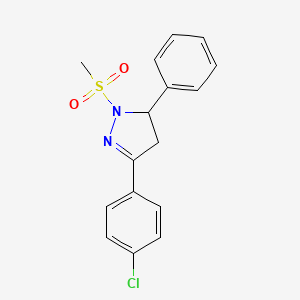
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to natural nitrogen-containing compounds.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by a condensation/cyclization reaction of a chlorothiophene-enone with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . This method could be analogous to the synthesis of the compound , with the appropriate substitutions for the methylsulfonyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction studies. For example, the structure of related compounds has been elucidated using X-ray crystallography, which provided unambiguous determination of the regioisomer formed . Similarly, the molecular structure of the compound would likely be confirmed through such analytical methods.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by substituents on the phenyl rings and the pyrazole moiety. For instance, the molecular docking study of a related compound suggests that the negative electrostatic potential regions are mainly localized over the carbonyl group and phenyl rings, indicating possible sites for electrophilic attack, while the positive regions are localized over the nitrogen atoms, suggesting sites for nucleophilic attack .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of chloro and methoxy groups can affect the compound's polarity, solubility, and melting point. The vibrational spectra and HOMO-LUMO analysis of related compounds provide insights into their electronic properties and potential for nonlinear optical applications . Additionally, the molecular docking studies suggest that these compounds could exhibit biological activity by forming stable complexes with proteins, as indicated by the binding affinity values .
Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis of Pharmaceutically Important Heteroaromatics : This compound is used in the synthesis of pharmaceutically important heteroaromatics like pyrazoles and pyrimethamine, which are derived from methyl phenyl sulfone (Yokoyama, Tsuji, & Imamoto, 1984).
- Crystal Structure Analysis : Studies involving the crystal structure of similar tetrazole derivatives provide insights into the molecular conformations and potential for hydrogen bonding interactions, which are crucial in understanding the reactivity and binding properties of these compounds (Al-Hourani et al., 2015).
Biological Activities
- Synthesis of Bioactive Compounds : This compound is a key precursor in synthesizing a variety of N-phenylpyrazolyl aryl methanones, exhibiting potential herbicidal and insecticidal activities (Wang et al., 2015).
- Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, demonstrating effectiveness against various strains of bacteria and fungi (B'Bhatt & Sharma, 2017).
Chemical Transformations and Synthesis Methods
- Efficient Synthesis Strategies : Innovative strategies for synthesizing derivatives of this compound, such as dihydropyrazole, have been developed, showcasing the versatility and efficiency in chemical synthesis (Zhu et al., 2011).
- Novel Synthesis of Pyrazoles : Utilizing vinyl sulfones as chemical equivalents of acetylenes, new methods for synthesizing 3,3-diphenyl-3H-pyrazoles have been explored, highlighting the innovative approaches in heterocyclic chemistry (Vasin et al., 2015).
Anticancer Potential
- Development of Anticancer Agents : Some pyrazole derivatives synthesized from this compound have shown promise as potential anticancer agents, especially against breast carcinoma cell lines, underscoring the potential medicinal applications of these compounds (Gomha, Salah, & Abdelhamid, 2014).
properties
IUPAC Name |
5-(4-chlorophenyl)-2-methylsulfonyl-3-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-22(20,21)19-16(13-5-3-2-4-6-13)11-15(18-19)12-7-9-14(17)10-8-12/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVRIZNGARJWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-(methylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

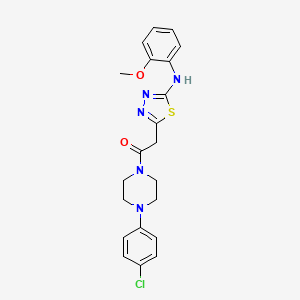
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,4-difluorocyclohexyl)acetamide](/img/structure/B2500028.png)
![(2Z)-2-[(3-cyanophenyl)imino]-7-methoxy-2H-chromene-3-carboxamide](/img/structure/B2500029.png)
![2,2-dichloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B2500030.png)
![3-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide](/img/structure/B2500031.png)
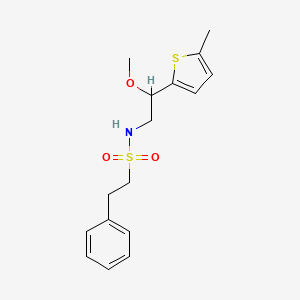
![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
